

Deoxyenterocin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602281

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community for its antimicrobial properties. As a member of the enterocin family of compounds, it shares a complex chemical architecture that contributes to its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Deoxyenterocin**, offering valuable data and experimental context for researchers engaged in natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

A clear understanding of the fundamental physical and chemical characteristics of **Deoxyenterocin** is essential for its handling, formulation, and the design of further experimental studies. The available data is summarized below.

General Properties

Property	Value	Reference
CAS Number	108605-51-2	[1]
Molecular Formula	C ₂₂ H ₂₀ O ₉	[1]
Molecular Weight	428.39 g/mol	[1]

Solubility

Deoxyenterocin exhibits solubility in a range of common organic solvents, a critical consideration for its extraction, purification, and use in various assays.

Solvent	Solubility
Dimethylformamide (DMF)	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Ethanol	Soluble
Methanol	Soluble

Quantitative solubility data in these and other solvents is not readily available in the public domain and would require experimental determination.

Stability

Information regarding the stability of **Deoxyenterocin** under varying pH and temperature conditions is not extensively documented in publicly accessible literature. Such data is crucial for determining optimal storage conditions and predicting its shelf-life in different formulations. General knowledge of polyketide stability suggests that they can be susceptible to degradation under harsh pH and high-temperature conditions. Experimental determination of these parameters is highly recommended for any research or development involving this compound.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. This property is particularly important for purification techniques such as isoelectric focusing and for understanding the compound's behavior in biological systems. The experimental isoelectric point of **Deoxyenterocin** has not been reported in the available literature. Given its molecular structure, which lacks readily ionizable amine or carboxylic acid groups typical for pI determination in proteins, its pI is likely to be in the neutral to slightly acidic range, but this would need to be confirmed experimentally.

Experimental Protocols

Detailed experimental protocols specific to **Deoxyenterocin** are not widely published. However, based on methodologies used for similar polyketide natural products, the following sections outline general approaches that can be adapted for the study of **Deoxyenterocin**.

Purification of Deoxyenterocin

The purification of **Deoxyenterocin** from its natural source (e.g., fermentation broth of producing microorganisms) or from a synthetic reaction mixture typically involves a series of chromatographic steps.

General Protocol for Polyketide Purification:

- **Extraction:** The fermentation broth or reaction mixture is first extracted with a suitable organic solvent, such as ethyl acetate or butanol, to partition the compound of interest from the aqueous phase.
- **Solvent Evaporation:** The organic extract is then concentrated under reduced pressure to yield a crude extract.
- **Chromatography:**
 - **Silica Gel Chromatography:** The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
 - **Size-Exclusion Chromatography (e.g., Sephadex LH-20):** This step is often used to separate compounds based on their molecular size.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid).

Workflow for Polyketide Purification:



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Caption: General workflow for the purification of polyketide antibiotics.

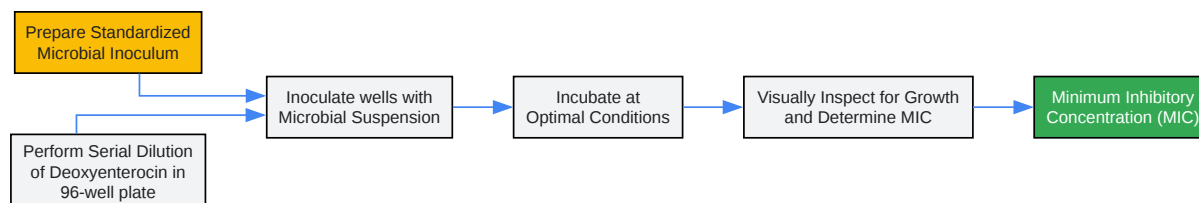
Antimicrobial Susceptibility Testing

To determine the antimicrobial activity of **Deoxyenterocin**, standard methods such as broth microdilution or disk diffusion assays can be employed.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a defined cell density (e.g., 5×10^5 CFU/mL).
- Serial Dilution: A two-fold serial dilution of **Deoxyenterocin** is prepared in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
- Determination of MIC: The MIC is the lowest concentration of **Deoxyenterocin** that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination:



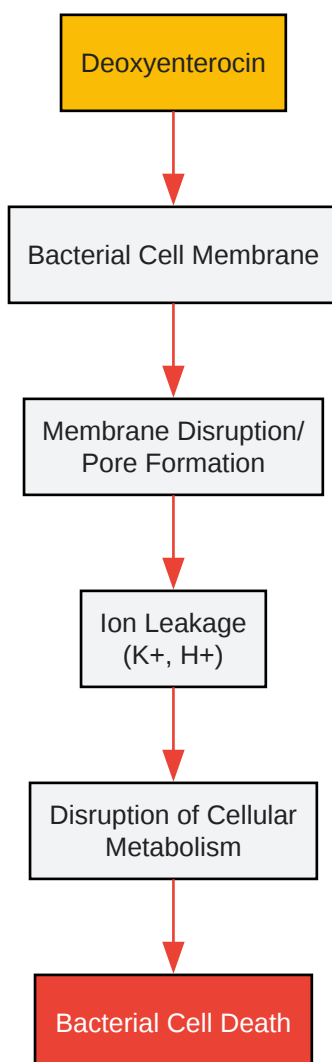
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by **Deoxyenterocin** are not yet fully elucidated. As a polyketide, it is biosynthesized through a pathway involving polyketide synthases (PKS). The antimicrobial activity of many polyketides involves the disruption of bacterial cell membrane integrity, inhibition of protein synthesis, or interference with nucleic acid replication. The structural similarity of **Deoxyenterocin** to other enterocin-type compounds suggests a potential mechanism involving interaction with and disruption of the bacterial cell membrane. Further research is required to identify the specific cellular targets and downstream signaling cascades affected by **Deoxyenterocin**.

Hypothesized Mechanism of Action Pathway:



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Caption: Hypothesized mechanism of action for **Deoxyenterocin**.

Conclusion

Deoxyenterocin represents a promising scaffold for the development of new antimicrobial agents. This guide has summarized the currently available data on its physical and chemical properties. However, significant knowledge gaps remain, particularly concerning its quantitative solubility, stability under various conditions, and its precise mechanism of action. Further experimental investigation into these areas is crucial to fully realize the therapeutic potential of this natural product. The provided experimental frameworks offer a starting point for researchers to systematically characterize **Deoxyenterocin** and explore its biological activities in greater detail.

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References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Deoxyenterocin: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602281#physical-and-chemical-properties-of-deoxyenterocin\]](https://www.benchchem.com/product/b15602281#physical-and-chemical-properties-of-deoxyenterocin)

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Address: 3281 E Guasti Rd

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Email: info@benchchem.com